molecular formula C15H15NO3S B13651372 N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide

N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide

Cat. No.: B13651372
M. Wt: 289.4 g/mol
InChI Key: RGUIVBCTCKGIFN-LFIBNONCSA-N
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Description

N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxybenzylidene group attached to a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 2-methoxybenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: The major product is N-(2-methoxybenzyl)-4-methylbenzenesulfonamide.

    Substitution: Products depend on the nucleophile used, resulting in various substituted sulfonamides.

Scientific Research Applications

N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxybenzylidene)-4-hydroxybenzenesulfonamide
  • N-(2-Methoxybenzylidene)-4-nitrobenzenesulfonamide
  • N-(2-Methoxybenzylidene)-3,4-methylenedioxybenzenesulfonamide

Uniqueness

N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of a methoxy group and a methyl group on the benzene ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

(NE)-N-[(2-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(17,18)16-11-13-5-3-4-6-15(13)19-2/h3-11H,1-2H3/b16-11+

InChI Key

RGUIVBCTCKGIFN-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2OC

Origin of Product

United States

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